

# 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride chemical structure

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## Compound of Interest

Compound Name: 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Cat. No.: B1382058

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An In-depth Technical Guide to **1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride**

## Introduction

**1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride** is a heterocyclic compound belonging to the piperidine class. As a derivative of piperidone, it features a six-membered nitrogen-containing ring with a ketone functional group. The structure is further characterized by the presence of two methyl groups at the C2 position and a benzyl group attached to the nitrogen atom. This compound primarily serves as a versatile synthetic intermediate or building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active molecules. The specific substitution pattern of this compound offers a unique three-dimensional framework that can be elaborated to access novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, characterization, and safe handling protocols, tailored for researchers in drug development and chemical synthesis.

## Chemical Structure and Physicochemical Properties

The molecular architecture consists of a piperidin-4-one ring, which is N-substituted with a benzyl group. The gem-dimethyl substitution at the C2 position sterically influences the conformation of the piperidine ring and the reactivity of the adjacent nitrogen atom. The

compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

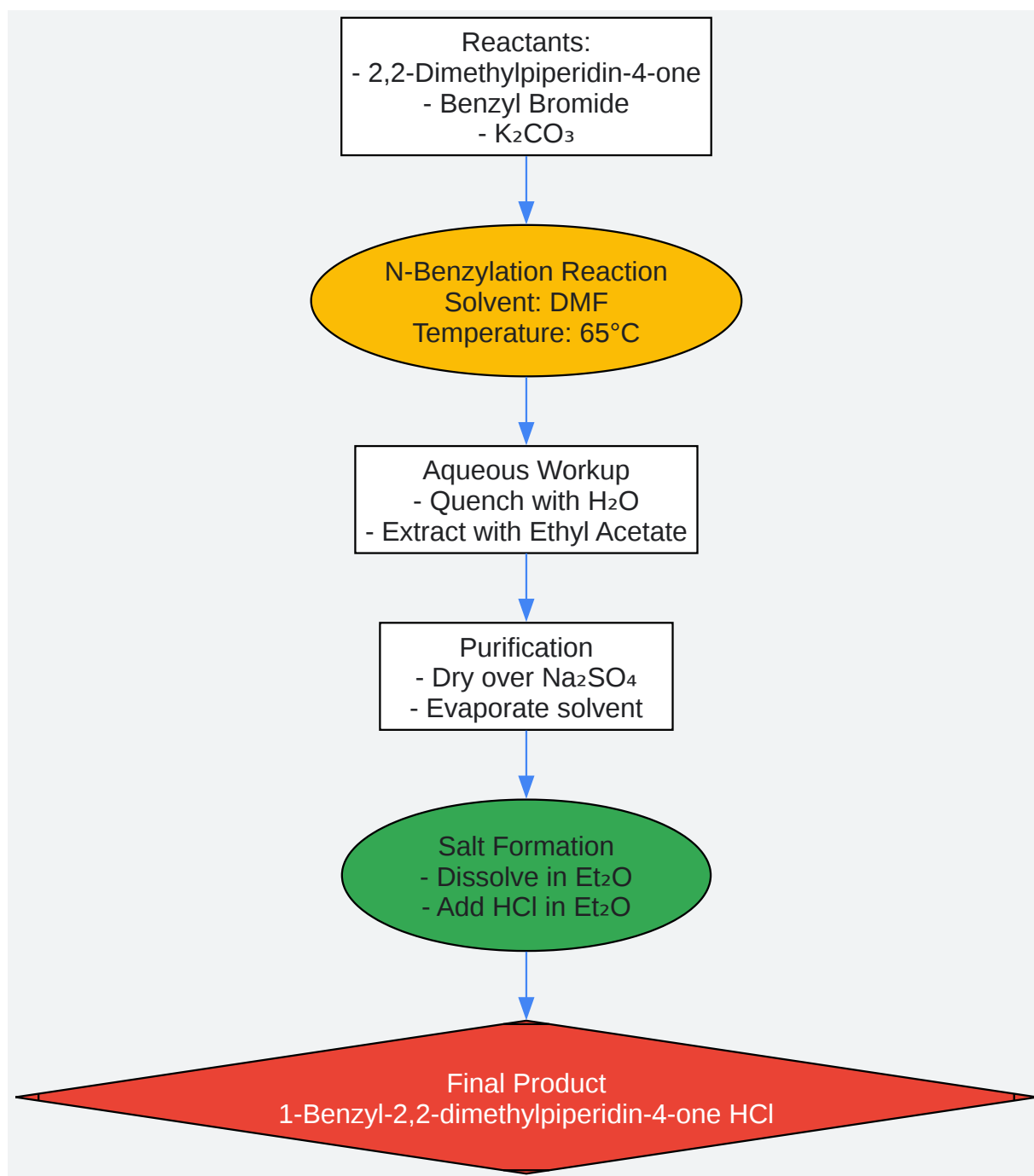
Caption: Chemical structure of **1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride**.

## Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	117623-46-8	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO (Free Base) C <sub>14</sub> H <sub>20</sub> ClNO (Hydrochloride)	[3][4]
Molecular Weight	217.31 g/mol (Free Base) 253.77 g/mol (Hydrochloride)	[3][4]
IUPAC Name	1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride	[3]
SMILES	<chem>CC1(C)CC(=O)CCN1CC1=CC=CC=C1.Cl</chem>	[3]
Appearance	Typically a solid	[5]
Purity	≥95%	[3]
Storage	Sealed in a dry environment at room temperature	[4]

## Synthesis Protocol

The synthesis of **1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride** is conceptually similar to the N-alkylation of other piperidone derivatives. A common and reliable method involves the direct N-benylation of 2,2-dimethylpiperidin-4-one using benzyl bromide or chloride, followed by conversion to the hydrochloride salt.



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Caption: General workflow for the synthesis of the target compound.

## Experimental Methodology

This protocol is adapted from established procedures for the N-benylation of piperidones.[6]

- **Reaction Setup:** To a stirred mixture of 2,2-dimethylpiperidin-4-one hydrochloride (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.1 equivalents) dropwise at room temperature.
  - **Scientist's Insight:** Anhydrous potassium carbonate serves as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and the hydrobromic acid generated during the reaction. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the potassium ions. Using a slight excess of benzyl bromide ensures the complete consumption of the starting piperidone.
- **Reaction Execution:** Heat the reaction mixture to 65°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - **Scientist's Insight:** Moderate heating increases the reaction rate without promoting significant side reactions or decomposition. TLC is a critical self-validating step to confirm the disappearance of the starting material before proceeding to the workup.
- **Workup and Extraction:** After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with water and brine.
  - **Scientist's Insight:** Quenching with water dissolves the inorganic salts (KBr, excess K<sub>2</sub>CO<sub>3</sub>) and the DMF solvent. Ethyl acetate is a suitable extraction solvent for the moderately polar product. The brine wash helps to remove residual water from the organic phase.
- **Isolation of Free Base:** Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-2,2-dimethylpiperidin-4-one as an oil or solid.
- **Formation of Hydrochloride Salt:** Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. To this solution, add a solution of hydrogen

chloride in diethyl ether (e.g., 2M HCl in Et<sub>2</sub>O) dropwise with stirring until precipitation is complete.

- Final Purification: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, **1-benzyl-2,2-dimethylpiperidin-4-one hydrochloride**.

## Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of NMR, IR, and Mass Spectrometry. The data presented below are predicted values based on the known spectra of analogous structures, such as 1-benzyl-4-piperidone.<sup>[7][8][9]</sup>

### Table 2: Expected Spectroscopic Data

Technique	Observation	Interpretation
$^1\text{H}$ NMR	$\delta$ 7.30-7.50 (m, 5H) $\delta$ ~3.6 (s, 2H) $\delta$ ~2.8 (t, 2H) $\delta$ ~2.5 (t, 2H) $\delta$ ~1.2 (s, 6H)	Protons of the phenyl ring of the benzyl group. Methylene protons (-CH <sub>2</sub> -) of the benzyl group. Piperidine ring protons adjacent to nitrogen. Piperidine ring protons adjacent to the carbonyl group. Protons of the two methyl groups at C2.
$^{13}\text{C}$ NMR	$\delta$ ~208 $\delta$ ~138 $\delta$ 129, 128, 127 $\delta$ ~62 $\delta$ ~55 $\delta$ ~41 $\delta$ ~25	Carbonyl carbon (C=O). Quaternary aromatic carbon of the benzyl group. Aromatic carbons of the benzyl group. Methylene carbon (-CH <sub>2</sub> -) of the benzyl group. Piperidine ring carbons adjacent to nitrogen. Piperidine ring carbon adjacent to the carbonyl. Methyl group carbons.
IR (cm <sup>-1</sup> )	~2950-3050 ~1715 ~1450, 1495 ~1150	C-H stretching (aromatic and aliphatic). Strong C=O stretching of the ketone. C=C stretching of the aromatic ring. C-N stretching.
Mass Spec. (ESI+)	m/z 218.15 [M+H] <sup>+</sup>	Corresponds to the protonated molecular ion of the free base (C <sub>14</sub> H <sub>19</sub> NO).

## Applications in Research and Development

**1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride** is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the ketone and the ability to modify or remove the N-benzyl group.

- **Scaffold for Drug Discovery:** The piperidine ring is a core component of many CNS-active drugs. This compound provides a starting point for synthesizing libraries of novel compounds for screening against various biological targets.[\[10\]](#)[\[11\]](#) The N-benzyl group can be removed via catalytic hydrogenation, freeing the nitrogen for the introduction of other substituents.[\[11\]](#)
- **Synthesis of Complex Molecules:** The ketone at the 4-position is a versatile functional handle for various chemical transformations, including reductive amination, Wittig reactions, and Grignard additions, allowing for the construction of more complex molecular architectures.[\[11\]](#)
- **Precursor to Analgesics and Antipsychotics:** The parent compound, 1-benzyl-4-piperidone, is a known intermediate in the synthesis of fentanyl analogues and other potent analgesics, as well as antipsychotic agents like pimozide.[\[11\]](#) The 2,2-dimethyl derivative can be used to create analogues with different steric and electronic properties.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data sheets for structurally similar compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Hazard Identification:** May cause skin and serious eye irritation. May also cause respiratory irritation.[\[14\]](#)
- **Prevention:** Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[\[12\]](#)[\[14\]](#)
- **First-Aid Measures:**
  - **Inhalation:** Move the victim to fresh air and keep at rest in a position comfortable for breathing.[\[12\]](#)
  - **Skin Contact:** Wash with plenty of soap and water. If irritation occurs, seek medical attention.[\[13\]](#)
  - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[12\]](#)

- Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and dry.[4][12]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

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